2H-benzotriazole-4-carboxylic acid
Overview
Description
2H-Benzotriazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a triazole ring fused to a benzene ring with a carboxylic acid group at the fourth position, imparts distinct physicochemical properties that make it valuable for numerous applications.
Mechanism of Action
Target of Action
1H-Benzotriazole-7-carboxylic acid, also known as Benzotriazole-4-carboxylic acid, is a heterocyclic compound Benzotriazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .
Mode of Action
Benzotriazole is known to act as a proton activator, which can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . It can also bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form stable coordination compounds on surfaces, such as copper, and behave as a corrosion inhibitor .
Biochemical Pathways
Benzotriazole derivatives have been implicated in various biochemical processes, depending on their functional groups .
Pharmacokinetics
The physicochemical properties of benzotriazole, such as its weak acidity (pka = 82) and low basicity (pKa < 0), may influence its bioavailability .
Result of Action
Benzotriazole and its derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on their functional groups .
Action Environment
The action of 1H-Benzotriazole-7-carboxylic acid can be influenced by various environmental factors. Hence, it is only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . These properties may influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole-7-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to bind with enzymes such as cytochrome P450, influencing their activity and stability. The compound’s interaction with proteins often involves hydrogen bonding and π-π stacking interactions, which can alter the protein’s conformation and function. Additionally, 1H-Benzotriazole-7-carboxylic acid can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of 1H-Benzotriazole-7-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 1H-Benzotriazole-7-carboxylic acid can alter the metabolic flux, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 1H-Benzotriazole-7-carboxylic acid exerts its effects through several mechanisms. It can bind to biomolecules via hydrogen bonds and van der Waals forces, leading to changes in their structure and function. The compound is known to inhibit enzymes by binding to their active sites, preventing substrate access. Additionally, 1H-Benzotriazole-7-carboxylic acid can influence gene expression by interacting with DNA and transcription factors, thereby altering the transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzotriazole-7-carboxylic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1H-Benzotriazole-7-carboxylic acid can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Benzotriazole-7-carboxylic acid in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as antioxidant activity and enzyme modulation. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .
Metabolic Pathways
1H-Benzotriazole-7-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate .
Transport and Distribution
Within cells and tissues, 1H-Benzotriazole-7-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization within specific tissues can influence its biochemical activity, with higher concentrations often found in metabolically active tissues .
Subcellular Localization
The subcellular localization of 1H-Benzotriazole-7-carboxylic acid is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 1H-Benzotriazole-7-carboxylic acid within the cell can also affect its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-benzotriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the diazotization of substituted m-phenylenediamine followed by oxidative cyclization. For example, 3,5-diamino-4-chlorobenzoic acid can be diazotized using sodium nitrite and hydrochloric acid, and the resulting diazo compound is then coupled with an appropriate substrate and oxidized using a copper-ammonia reagent to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar diazotization and cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2H-Benzotriazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group, leading to a variety of products.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylated or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2H-Benzotriazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings.
Comparison with Similar Compounds
1H-Benzotriazole: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
5-Carboxybenzotriazole: Another carboxylated benzotriazole derivative with the carboxylic acid group at a different position.
Uniqueness: 2H-Benzotriazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and physicochemical properties. This makes it particularly valuable for applications requiring specific electronic and steric characteristics.
Properties
IUPAC Name |
2H-benzotriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDQPJLANOOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212177 | |
Record name | 1H-benzotriazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62972-61-6 | |
Record name | 1H-Benzotriazole-7-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-benzotriazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-benzotriazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical transformations explored in these studies involving benzotriazole-4-carboxylic acid derivatives?
A1: Both studies focus on exploring the reactivity of substituted benzotriazole-4-carboxylic acid derivatives. Specifically:
- Diazotization: The first paper [] investigates the diazotization of 6-amino-2-phenyl-7-chloro-2H-benzotriazole-4-carboxylic acid. This process converts the amino group (-NH2) into a diazonium group (-N2+), a highly reactive functional group useful for further transformations.
- Nucleophilic Substitution: Both studies [, ] explore subsequent reactions of these diazonium salts with various nucleophiles. This allows for the introduction of different substituents on the benzotriazole ring, leading to a diverse range of derivatives.
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